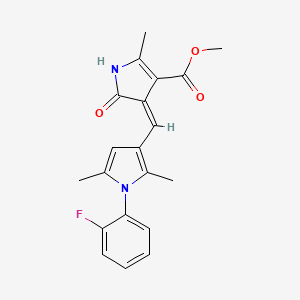
(Z)-methyl 4-((1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-methyl 4-((1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C20H19FN2O3 and its molecular weight is 354.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-methyl 4-((1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
Key Properties:
- Molecular Weight: 345.38 g/mol
- Melting Point: Not specified in the literature.
- Solubility: Generally soluble in organic solvents.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrrole have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Case Study:
A derivative named ZQL-4c, which shares structural features with the target compound, demonstrated strong inhibitory effects against breast cancer cells (MCF-7 and MDA-MB-231). The compound induced G2/M phase arrest and apoptosis through oxidative stress mechanisms and suppression of the Notch-AKT signaling pathway .
Table 1: Anticancer Activity of Pyrrole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| ZQL-4c | MCF-7 | 2.96 | Induces apoptosis via oxidative stress |
| MDA-MB-231 | 0.80 | Suppresses Notch-AKT signaling | |
| SK-BR-3 | 1.21 | Activates caspase-dependent pathways |
Antimicrobial Activity
Pyrrole derivatives have also shown antimicrobial properties. Research indicates that modifications in the pyrrole ring can enhance activity against various bacterial strains. The presence of fluorine in the phenyl group is often linked to increased potency.
Table 2: Antimicrobial Activity of Related Pyrrole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (Z)-methyl pyrrole | E. coli | 10 µg/mL |
| (Z)-methyl pyrrole | S. aureus | 15 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Oxidative Stress Induction: Similar compounds have been shown to increase reactive oxygen species (ROS) levels, leading to cellular damage and apoptosis.
- Cell Cycle Arrest: Compounds like ZQL-4c induce G2/M phase arrest, preventing cancer cells from proliferating.
- Inhibition of Key Signaling Pathways: The suppression of pathways such as Notch-AKT is critical for the anticancer effects observed.
Propiedades
IUPAC Name |
methyl (4Z)-4-[[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-11-9-14(13(3)23(11)17-8-6-5-7-16(17)21)10-15-18(20(25)26-4)12(2)22-19(15)24/h5-10H,1-4H3,(H,22,24)/b15-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPLORAEKMSDPW-GDNBJRDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)C=C3C(=C(NC3=O)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=CC=C2F)C)/C=C\3/C(=C(NC3=O)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














